molecular formula C8H4F4O2 B12506201 4-(Difluoromethyl)-2,6-difluorobenzoic acid CAS No. 1806290-96-9

4-(Difluoromethyl)-2,6-difluorobenzoic acid

Cat. No.: B12506201
CAS No.: 1806290-96-9
M. Wt: 208.11 g/mol
InChI Key: DPGAUADCUIMAAM-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2,6-difluorobenzoic acid is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a difluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of a pre-fluorinated benzoic acid using difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a catalyst, such as a transition metal, and may be carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 4-(Difluoromethyl)-2,6-difluorobenzoic acid may involve large-scale difluoromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2,6-difluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), bases (e.g., potassium carbonate), and solvents (e.g., dimethyl sulfoxide, tetrahydrofuran). The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, substitution reactions may yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds or other complex structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)-2,6-difluorobenzoic acid is unique due to the presence of both difluoromethyl and fluorine groups, which confer distinct chemical properties, such as increased stability and reactivity. These features make it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

1806290-96-9

Molecular Formula

C8H4F4O2

Molecular Weight

208.11 g/mol

IUPAC Name

4-(difluoromethyl)-2,6-difluorobenzoic acid

InChI

InChI=1S/C8H4F4O2/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,7H,(H,13,14)

InChI Key

DPGAUADCUIMAAM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)C(F)F

Origin of Product

United States

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